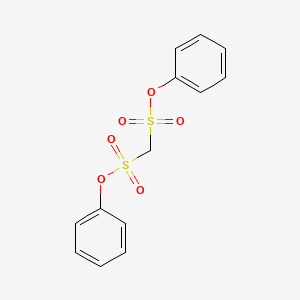
dl-Alanil-dl-serina
Descripción general
Descripción
Dl-Alanyl-dl-serine (CAS 3062-19-9, C6H12N2O4) is a white crystalline powder. It is a dipeptide derivative that plays a crucial role in the synthesis of peptides and proteins. It is commonly used as a building block in peptide chemistry .
Synthesis Analysis
The synthesis of dl-Alanyl-dl-serine involves the d-alanylation pathway. The d-alanyl carrier protein ligase DltA from Staphylococcus aureus, a d-alanyl carrier protein ligase, is the first protein in this pathway . The crystal structure of DltA reveals the unique molecular details of the catalytic center and the role of the P-loop .Molecular Structure Analysis
The molecular formula of dl-Alanyl-dl-serine is C6H12N2O4. The InChI is 1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) and the Canonical SMILES is CC(C(=O)NC(CO)C(=O)O)N .Chemical Reactions Analysis
Protolytic equilibria in aqueous solutions of dl-Alanyl-dl-serine have been studied by means of potentiometry and calorimetry. The dissociation constants and thermal effects of this reaction of the dipeptide are determined .Physical And Chemical Properties Analysis
Dl-Alanyl-dl-serine has a melting point of 209-214 °C (decomp) and a boiling point of 486.7±45.0 °C (Predicted). Its density is 1.354±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Termoquímica de los Péptidos
Las entalpías estándar de formación de dl-Alanil-dl-serina y los productos de su disociación en una solución acuosa se han calculado . Estos valores son cantidades clave en la termoquímica de los péptidos y permiten cálculos termodinámicos rigurosos en sistemas con this compound .
Importancia Biomédica
Los péptidos como this compound son de gran importancia biomédica, especialmente en endocrinología . Muchas de las hormonas humanas más importantes son péptidos .
Creación de Nuevos Materiales
El estudio de diferentes tipos de sistemas que consisten en moléculas bioorgánicas como this compound es una tarea principal de la química física moderna . Esta investigación crea las condiciones previas para la creación de nuevos materiales prometedores con las propiedades deseadas .
Biosensores
Los sistemas que consisten en moléculas bioorgánicas como this compound pueden actuar como biosensores . Estos sistemas pueden detectar la presencia de otras moléculas biológicas, lo que los hace útiles en diversos campos como la medicina y la vigilancia ambiental .
Transportadores de Fármacos
Las moléculas bioorgánicas como this compound también pueden actuar como transportadores de fármacos . Se pueden utilizar para administrar fármacos a partes específicas del cuerpo, mejorando la eficacia de los tratamientos y reduciendo los efectos secundarios .
Filtros Ópticos
Los sistemas que consisten en moléculas bioorgánicas como this compound pueden actuar como filtros ópticos . Estos sistemas pueden controlar la transmisión de luz en ciertas longitudes de onda, lo que los hace útiles en varios dispositivos ópticos .
Sistemas Tampón en Aplicaciones Biológicas
Las constantes de disociación secundaria pK2 del centro de carga NH3+ de los alanyl-péptidos, incluido this compound, se determinaron a diez temperaturas en el rango de 5–50°C . Se encontró que estos compuestos son adecuados como tampones en el rango de pH (7–9), lo cual es crucial en muchas aplicaciones biológicas .
Termodinámica de la Interacción Soluto-Solvente
La termodinámica de la interacción soluto-solvente de this compound se interpreta en términos del modelo de mezcla . Esta comprensión puede ayudar a predecir el comportamiento de estas moléculas en diferentes solventes .
Mecanismo De Acción
Target of Action
The primary target of dl-Alanyl-dl-serine is the D-alanyl carrier protein ligase DltA . This enzyme is part of the dlt operon, which is involved in the d-alanylation of teichoic acids in the cell wall of Gram-positive bacteria . The d-alanylation process plays crucial roles in bacterial physiology and virulence .
Mode of Action
dl-Alanyl-dl-serine interacts with its target, DltA, by serving as a substrate for the enzyme . The enzyme DltA catalyzes the formation of D-alanyl-D-serine from D-alanine and D-serine in the presence of ATP . This reaction results in the formation of D-alanyl-D-serine, ADP, and phosphate .
Biochemical Pathways
The formation of D-alanyl-D-serine is part of the d-alanylation pathway, which is involved in the modification of teichoic acids in the cell wall of Gram-positive bacteria . This pathway is mediated by the action of four proteins encoded by the dlt operon, DltABCD . The product of this pathway, D-alanyl-D-serine, can be incorporated into the peptidoglycan pentapeptide instead of the usual D-alanyl-D-alanine dipeptide .
Pharmacokinetics
Information on the pharmacokinetics of dl-Alanyl-dl-serine is currently limited. The standard enthalpies of formation of dl-alanyl-dl-serine and the products of its dissociation in an aqueous solution have been determined . These thermodynamic properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of dl-Alanyl-dl-serine is the formation of D-alanyl-D-serine, which can be incorporated into the peptidoglycan pentapeptide in the cell wall of Gram-positive bacteria . This modification plays crucial roles in bacterial physiology and virulence .
Action Environment
The action of dl-Alanyl-dl-serine is influenced by environmental factors such as temperature and ionic strength . These factors can affect the dissolution of the compound in water and aqueous KOH solutions, thereby influencing its action, efficacy, and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKGIFRRBGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952884 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3062-19-9, 3303-41-1 | |
| Record name | Alanylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3062-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163069 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3062-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



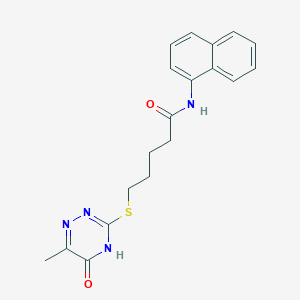
![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)

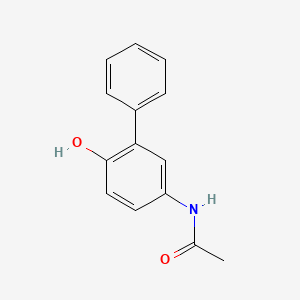

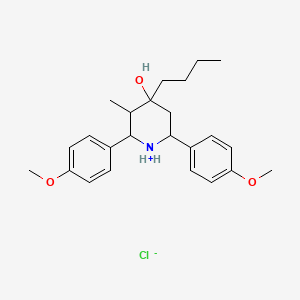
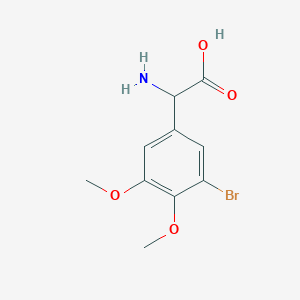
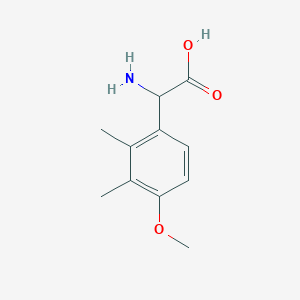
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)
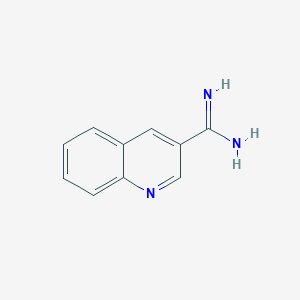
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B1654958.png)

